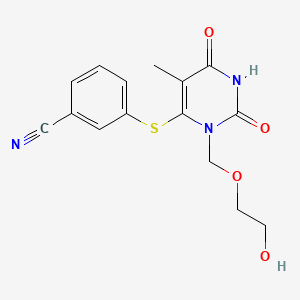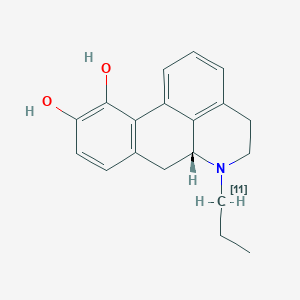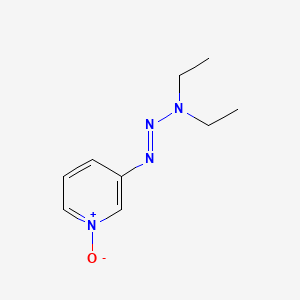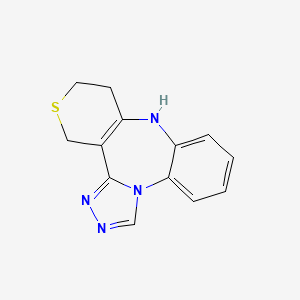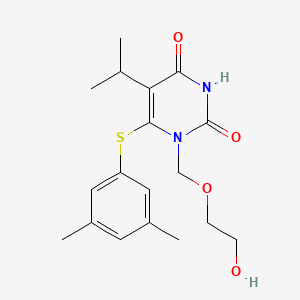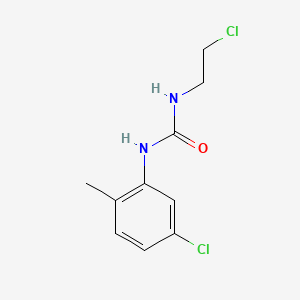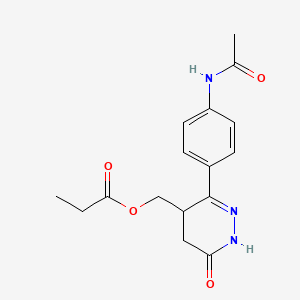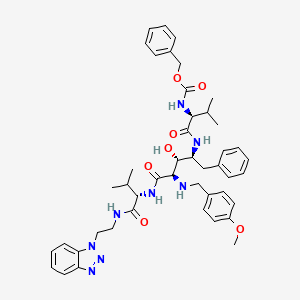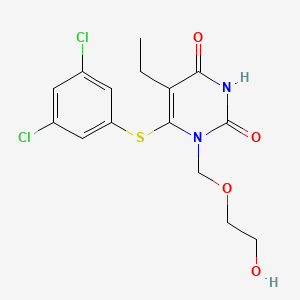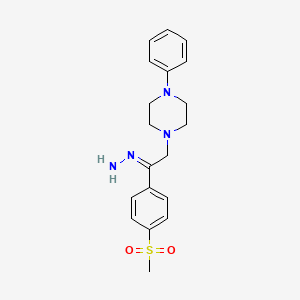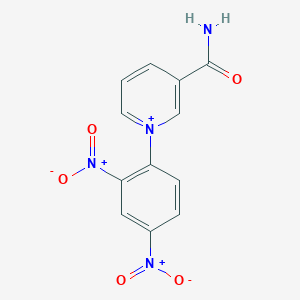
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is a complex organic compound characterized by the presence of a pyridinium ring substituted with an aminocarbonyl group at the third position and a 2,4-dinitrophenyl group at the first position. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- typically involves the reaction of 3-aminocarbonylpyridine with 2,4-dinitrophenyl chloride. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions such as temperature, pressure, and reactant concentrations can optimize the production process.
Types of Reactions:
Nucleophilic Substitution: The compound undergoes nucleophilic substitution reactions due to the presence of the electron-withdrawing 2,4-dinitrophenyl group.
Reduction: The nitro groups in the 2,4-dinitrophenyl moiety can be reduced to amino groups under appropriate conditions.
Hydrolysis: The aminocarbonyl group can undergo hydrolysis to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products:
Nucleophilic Substitution: Substituted pyridinium derivatives.
Reduction: Amino-substituted pyridinium derivatives.
Hydrolysis: Carboxylic acids and amines.
科学研究应用
Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- involves its interaction with nucleophilic sites in target molecules. The electron-withdrawing nature of the 2,4-dinitrophenyl group enhances the electrophilicity of the pyridinium ring, facilitating nucleophilic attack. This can lead to the formation of covalent bonds with biological macromolecules, potentially disrupting their normal function.
相似化合物的比较
- Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- chloride
- Pyridinium, 3-(aminocarbonyl)-1-(4-nitrophenyl)-
- Pyridinium, 3-(aminocarbonyl)-1-(2,4-dichlorophenyl)-
Comparison: Pyridinium, 3-(aminocarbonyl)-1-(2,4-dinitrophenyl)- is unique due to the presence of both the aminocarbonyl and 2,4-dinitrophenyl groups, which confer distinct reactivity and properties. Compared to similar compounds, it exhibits enhanced electrophilicity and a broader range of potential chemical reactions and applications.
属性
CAS 编号 |
47142-25-6 |
|---|---|
分子式 |
C12H9N4O5+ |
分子量 |
289.22 g/mol |
IUPAC 名称 |
1-(2,4-dinitrophenyl)pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C12H8N4O5/c13-12(17)8-2-1-5-14(7-8)10-4-3-9(15(18)19)6-11(10)16(20)21/h1-7H,(H-,13,17)/p+1 |
InChI 键 |
VWHZJMOVQGPJPN-UHFFFAOYSA-O |
规范 SMILES |
C1=CC(=C[N+](=C1)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



